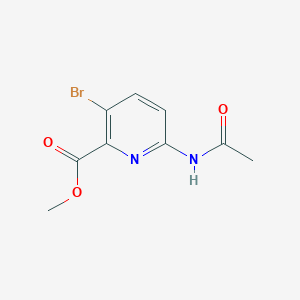

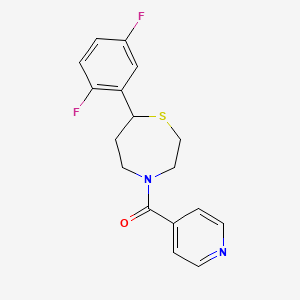

Methyl 6-acetamido-3-bromopicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-acetamido-3-bromopicolinate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and properties of methyl 6-acetamido-3-bromopicolinate. For instance, the synthesis of 6-bromopicoline and its derivatives is a topic of interest due to their potential applications in various chemical reactions and as intermediates in the production of complex molecules .

Synthesis Analysis

The synthesis of related compounds, such as 6-bromopicoline, involves reductive homocoupling, which can be catalyzed by nickel or palladium compounds . This method provides a high yield and represents an improvement over previous syntheses. In another study, the synthesis of a brominated quinazoline derivative is achieved through a multi-step process starting from p-toluidine, which involves oxidation and bromination steps . These methods could potentially be adapted for the synthesis of methyl 6-acetamido-3-bromopicolinate by introducing the appropriate acetamido substituent at the right stage of the synthesis.

Molecular Structure Analysis

The molecular structure of copper(II) complexes with 6-bromopicolinic acid has been determined using X-ray crystal structure analysis . The coordination polyhedron of the copper(II) ion in these complexes varies between square-pyramidal and trigonal-bipyramidal geometries. The 6-bromopicolinic acid acts as a bidentate ligand coordinating through the nitrogen and oxygen atoms. This information could be useful in predicting the molecular structure of methyl 6-acetamido-3-bromopicolinate, as the presence of substituents on the picolinate ring can influence the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of methyl 6-acetamido-3-bromopicolinate. However, the reactivity of brominated heterocycles, such as 6-bromopicoline, suggests that they can participate in various coupling reactions, which could be useful in further functionalizing the molecule . Additionally, the presence of an acetamido group could introduce additional reactivity, such as participation in nucleophilic substitution reactions or influencing the electronic properties of the aromatic system.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 6-acetamido-3-bromopicolinate are not directly reported, the properties of similar compounds can provide some insights. For example, the thermal and magnetic properties of copper(II) complexes with 6-bromopicolinic acid have been studied, indicating that such complexes can exhibit paramagnetic or antiferromagnetic behavior depending on their specific structure . The presence of a bromine atom and an acetamido group in methyl 6-acetamido-3-bromopicolinate would likely influence its boiling point, melting point, solubility, and stability, which are important parameters in the context of chemical synthesis and application.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

- Research into quinazolinyl, azetidinonyl, and thiazolidinonyl triazoles derived from bromoquinazolinones, which are structurally related to "Methyl 6-acetamido-3-bromopicolinate," showed promising antibacterial properties. These compounds were synthesized and evaluated against several bacterial strains, demonstrating their potential in developing new antibacterial agents (Singh et al., 2010).

Catalytic Synthesis

- A study on the catalytic synthesis of β-glycosides of N-Acetylglucosamine using sugar oxazolines, a process related to the chemical functionalities of "Methyl 6-acetamido-3-bromopicolinate," highlighted a mild and efficient synthetic route. This synthesis has implications for the development of glycosidic pharmaceuticals and bioactive compounds (Wittmann & Lennartz, 2002).

Pharmaceutical Development

- The optimization of synthesis steps for a Nav1.8 sodium channel modulator incorporated the use of a derivative of "Methyl 6-acetamido-3-bromopicolinate." Improvements in the synthesis process, including a key oxidation step and a Suzuki−Miyaura coupling, were detailed, contributing to the efficient production of a compound with therapeutic potential (Fray et al., 2010).

Antituberculosis Activity

- The synthesis and evaluation of quinolinyl acetamide derivatives for anti-tuberculosis activity were investigated, showing the versatility of compounds structurally related to "Methyl 6-acetamido-3-bromopicolinate" in developing treatments for tuberculosis. The synthesized compounds were characterized and tested for their efficacy against the disease (Bai et al., 2011).

Supramolecular Chemistry

- A study on copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid revealed insights into the supramolecular architectures of these complexes, which are relevant to the understanding of molecular interactions and the development of coordination compounds for various applications (Kukovec et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 6-acetamido-3-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJWQHXXOYHKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-acetamido-3-bromopicolinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)

![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)

![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)

![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)

![Morpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2524617.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)